Trimethyl(2-phenoxyphenyl)silane
Description
BenchChem offers high-quality Trimethyl(2-phenoxyphenyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(2-phenoxyphenyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
17049-42-2 |
|---|---|
Molecular Formula |
C15H18OSi |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
trimethyl-(2-phenoxyphenyl)silane |
InChI |
InChI=1S/C15H18OSi/c1-17(2,3)15-12-8-7-11-14(15)16-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
BKZXKAWZSQZYIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Next-Generation Biaryl Ether Synthesis: The Organosilicon Paradigm
Executive Summary
The synthesis of biaryl ethers (
This technical guide focuses on a powerful, underutilized alternative: Copper-Promoted Oxidative Coupling using Organosilicon Reagents . Unlike boronic acids, which are prone to protodeboronation, organosilanes offer superior stability, lower toxicity, and unique reactivity profiles. This guide details the mechanistic architecture, strategic selection of silicon building blocks, and a self-validating protocol for high-yield ether synthesis.
The Strategic Advantage: Why Silicon?
In the context of drug discovery, the choice of metalloid nucleophile dictates the success of the cross-coupling. Organosilicon reagents present three distinct advantages over traditional Boron (Suzuki/Chan-Lam) or Tin (Stille) reagents:
-
Metabolic & Chemical Stability: Aryl siloxanes and silanes are chemically robust. They resist the rapid protometallation that plagues electron-rich aryl boronic acids, allowing for the coupling of sensitive substrates.
-
Toxicity Profile: Unlike organostannanes (neurotoxic) or certain heavy-metal contaminants, silicon byproducts (silica, silanols) are generally benign, simplifying purification in GMP environments.
-
The "Fluoride Switch": Silicon reagents are kinetically inert until activated. This allows for "masking" the nucleophile during multi-step synthesis, releasing its reactivity only upon the addition of a fluoride source (TBAF) or strong base.
Mechanistic Architecture
The formation of the C-O bond via organosilicon reagents follows a Cu(II)-mediated oxidative coupling pathway, distinct from the Pd(0)/Pd(II) cycles of Hiyama coupling.
The Mechanism[1][2][3][4][5]
-
Activation: The tetracoordinate aryl silane is activated by fluoride (F-) to form a pentacoordinate hypervalent silicate. This species is the active transmetallating agent.
-
Transmetallation: The silicate transfers the aryl group to the Cu(II)-phenoxide complex.
-
Reductive Elimination: The high-energy Cu(III) species (proposed) or Cu(II) complex undergoes reductive elimination to form the C-O bond and release Cu(I).
-
Re-oxidation: In catalytic cycles, Cu(I) is re-oxidized to Cu(II) by atmospheric oxygen or a co-oxidant.
Visualization: The Catalytic Cycle
Caption: The Cu(II)-mediated oxidative coupling cycle. Note the critical role of Fluoride in activating the Silane to a Silicate.
Strategic Building Blocks
Selecting the correct organosilicon "warhead" is critical. The reactivity correlates directly with the Lewis acidity of the silicon center and the nature of the ligands.
| Reagent Class | Structure | Reactivity | Stability | Recommended Use Case |
| Aryltrimethoxysilanes | Ar-Si(OMe)3 | High | Moderate | Standard. The "workhorse" for most biaryl ether couplings. Commercially available.[1] |
| Aryltriethoxysilanes | Ar-Si(OEt)3 | Moderate | High | Scale-up. Use when methoxy variants are too moisture-sensitive or for higher temp reactions. |
| Silanols | Ar-Si(Me)2OH | Very High | Low (dimerizes) | Difficult Substrates. Use for sterically hindered phenols. Requires careful handling to prevent siloxane formation. |
| Silatranes | Ar-Si(OCH2CH2)3N | Latent | Very High | Prodrugs/Slow Release. Requires harsh activation; rarely used for simple ether synthesis but useful for storage. |
Experimental Protocol: Copper-Promoted Oxidative Coupling
This protocol is optimized for the coupling of electron-deficient phenols with electron-rich aryl siloxanes, a combination that is often challenging for nucleophilic aromatic substitution (SNAr).
Reagents & Stoichiometry[6][7][8]
-
Aryl Siloxane: 2.0 equivalents (Excess is required due to competitive hydrolysis).
-
Phenol: 1.0 equivalent.
-
Catalyst: Cu(OAc)2 (1.0 eq for stoichiometric, 10-20 mol% for catalytic). Note: Stoichiometric copper is often preferred in early drug discovery for maximum reliability.
-
Activator: TBAF (Tetra-n-butylammonium fluoride), 2.0 equivalents (1M in THF).
-
Base: Triethylamine (Et3N), 2.0 equivalents.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Atmosphere: Ambient Air (O2 is the terminal oxidant).
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a drying tube (CaCl2), charge Cu(OAc)2 (1.0 mmol) and molecular sieves (4Å, activated).
-
Solvation: Add DCM (10 mL) and stir for 5 minutes. The solution should be heterogeneous blue/green.
-
Substrate Addition: Add the Phenol (1.0 mmol) and Et3N (2.0 mmol). Stir for 10 minutes to allow the formation of the copper-phenoxide species (often accompanied by a color change).
-
Silane Addition: Add the Aryltrimethoxysilane (2.0 mmol).
-
Activation: Dropwise add TBAF (2.0 mmol) over 5 minutes. Caution: Mild exotherm possible.
-
Reaction: Stir vigorously at room temperature (25°C) under an air atmosphere. Monitor by TLC/LCMS. Reaction times typically range from 6 to 24 hours.
-
Workup:
-
Quench with saturated NH4Cl solution (removes copper salts).
-
Extract with EtOAc (3x).
-
Wash combined organics with water and brine to remove excess TBAF and silicon byproducts.
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Flash column chromatography. Note: Silicon byproducts can streak on silica; use a gradient elution.
Troubleshooting & Optimization (The "Scientist's Perspective")
Even with a robust protocol, failures occur.[2] Use this decision matrix to troubleshoot.
Workflow: Optimization Logic
Caption: Decision matrix for troubleshooting low yields in organosilicon cross-coupling.
Critical "Gotchas"
-
Moisture Sensitivity: While the reaction tolerates air, the reagents (trimethoxysilanes) degrade rapidly in wet solvents. Always use fresh bottles or distill before use.
-
Fluoride Source: TBAF contains water (hydrate). For strictly anhydrous runs, use CsF or TASF, though TBAF is usually sufficient for standard couplings.
-
Order of Addition: Always form the Cu-Phenoxide before adding the silane/fluoride. If you mix Cu + Silane + F first, the silane may homocouple or hydrolyze before reacting with the phenol.
References
-
Lam, P. Y. S., et al. (2003). "Copper-promoted oxidative coupling of aryl siloxanes with phenols." Tetrahedron Letters, 44(26), 4927-4931.
-
Denmark, S. E., & Sweis, R. F. (2002). "Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate." Accounts of Chemical Research, 35(10), 835–846.
-
DeShong, P., et al. (2003). "Aryl Siloxanes as Surrogates for Aryl Boronic Acids in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 68(19), 7374–7378.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 108(8), 3054–3131.
Sources
Methodological & Application
Application Note: Directed Ortho-Metalation (DoM) of Diphenyl Ether using TMS Blocking
This Application Note is structured for researchers and drug development professionals requiring high-precision regiocontrol in the functionalization of diphenyl ether scaffolds.
Executive Summary
Diphenyl ether (DPE) scaffolds are ubiquitous in medicinal chemistry (e.g., thyromimetics, factor Xa inhibitors). However, the inherent symmetry of DPE presents a challenge: standard Directed Ortho-Metalation (DoM) often leads to mixtures of mono- and symmetric bis-functionalized products.
This guide details the TMS-Blocking Strategy , a robust protocol utilizing the trimethylsilyl (TMS) group as a temporary steric and electronic mask. This approach allows for the sequential, asymmetric functionalization of the 2 and 2' positions, or the "protection" of the most reactive site to force lithiation to less accessible positions. We integrate the "Snieckus-Gilman" principles with modern ipso-desilylation techniques to provide a versatile workflow.
Mechanistic Strategy & Rationale
The Challenge: Symmetry and Reactivity
The ether oxygen in DPE serves as a Directed Metalation Group (DMG). While not as potent as a carbamate or amide, it effectively directs n-butyllithium (n-BuLi) to the ortho position via the Complex Induced Proximity Effect (CIPE).
-
Problem: Upon mono-lithiation, the resulting species is still electron-rich. If excess base is present or equilibration occurs, symmetric 2,2'-bis-lithiation is common.
-
Solution: Introduce a TMS group at C2. The bulky TMS group prevents further reaction at C2 (obviously) and sterically hinders the C3 position. It directs the second equivalent of base to the C2' position (the other ring) or allows for ipso-substitution later.
The TMS Advantage
-
Stability: Aryl-TMS bonds are stable to n-BuLi/THF conditions at low temperatures.
-
Removal/Transformation: The TMS group can be removed (protodesilylation) or converted into a halide (ipso-halodesilylation) using ICl or Br₂, effectively turning the "block" into a functional handle.
Reaction Pathway Diagram
The following graph illustrates the sequential lithiation and functionalization logic.
Detailed Experimental Protocols
Phase 1: The TMS Block (Synthesis of 2-Trimethylsilyldiphenyl ether)
This step establishes the "blocked" substrate.
Reagents:
-
Diphenyl ether (1.0 equiv)[1]
-
n-BuLi (1.1 equiv, 1.6 M in hexanes)
-
TMSCl (1.2 equiv, freshly distilled over CaH₂)
-
Anhydrous THF (0.5 M concentration relative to substrate)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge RBF with Diphenyl ether and anhydrous THF. Cool to 0 °C (ice/water bath). Note: DPE lithiation is kinetically slow at -78°C; 0°C ensures complete deprotonation.
-
Lithiation: Add n-BuLi dropwise via syringe pump (rate: 1 mL/min) to maintain internal temp < 5 °C. The solution typically turns yellow/orange.
-
Incubation: Stir at 0 °C for 2–4 hours.
-
Quench: Cool to -78 °C (dry ice/acetone). Add TMSCl neat, dropwise.
-
Workup: Allow to warm to RT overnight. Quench with sat. aq. NH₄Cl.[1] Extract with Et₂O (3x).[2] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation or flash chromatography (Hexanes).
Checkpoint: Verify Mono-TMS incorporation via ¹H NMR (singlet at ~0.3 ppm, 9H).
Phase 2: Directed Asymmetric Functionalization
Now utilizing the 2-TMS-DPE to direct the second group to the 2'-position.
Reagents:
-
2-TMS-Diphenyl ether (1.0 equiv)
-
n-BuLi (1.1–1.2 equiv)
-
Electrophile (e.g., Benzaldehyde, DMF, MeI) (1.2 equiv)
-
TMEDA (1.1 equiv) – Critical additive for the second lithiation.
Protocol:
-
Setup: Flame-dry RBF under N₂.
-
Complexation: Dissolve 2-TMS-DPE and TMEDA in anhydrous THF. Cool to -78 °C .[1][3]
-
Lithiation: Add n-BuLi dropwise.
-
Expert Insight: The TMS group exerts a steric block on the C3 position. The oxygen DMG directs the base to the C2' position (the other ring). TMEDA is required to break n-BuLi aggregates and enhance reactivity at this lower temperature.
-
-
Incubation: Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 mins to ensure metallation. Cool back to -78 °C.[1][3]
-
Electrophile Addition: Add the electrophile (dissolved in THF if solid) slowly.
-
Workup: Standard aqueous workup as described in Phase 1.
Phase 3: The "Exit Strategy" (Deprotection or Ipso-Substitution)
Choose Path A to remove the block or Path B to replace it with a halogen.
Path A: Protodesilylation (Removal)
-
Reagent: TBAF (1.0 M in THF, 2 equiv) or CsF (3 equiv) in DMF.
-
Conditions: Reflux in THF (TBAF) or 80°C in DMF (CsF) for 4–12 hours.
-
Result: 2-Substituted Diphenyl Ether (restoring the H at position 2).
Path B: Ipso-Iododesilylation (Functional Swap)
-
Reagent: Iodine monochloride (ICl) (1.1 equiv).
-
Conditions:
-
Dissolve the 2-TMS-2'-functionalized ether in CH₂Cl₂ at 0 °C.
-
Add ICl (1.0 M in CH₂Cl₂). The solution will turn dark brown/red.
-
Stir 1 hour at 0 °C.
-
Critical Workup: Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color disappears).
-
-
Result: 2-Iodo-2'-Substituted Diphenyl Ether.
-
Why this matters: This generates an unsymmetrical bis-halide/electrophile scaffold ready for dual cross-coupling (e.g., Suzuki on one side, Sonogashira on the other).
Critical Parameters & Troubleshooting
Solvent Effects on Regioselectivity
The choice of solvent and additives drastically alters the lithiation site.
| Solvent System | Additive | Primary Lithiation Site (on 2-TMS-DPE) | Mechanism |
| THF | None | 2' (Other Ring) | Kinetic control; O-chelation dominates; TMS blocks C3. |
| Et₂O | TMEDA | 2' (Other Ring) | Enhanced basicity; strictly ortho to Oxygen. |
| Hexanes | None | No Reaction / Slow | Poor solubility; aggregation prevents reaction. |
| THF | KOtBu (Superbase) | 3 or 4 (Meta/Para) | "LICKOR" base operates via acid-base thermodynamics, not CIPE. |
Troubleshooting Guide
-
Issue: Observation of 2,6-disubstitution (same ring) instead of 2,2' (different rings).
-
Cause: The TMS group was not bulky enough to block the C3 position under high-temperature conditions, or "Lithium migration" occurred.
-
Fix: Keep the second lithiation strictly at -78 °C. Ensure TMEDA is used to accelerate the kinetic 2'-deprotonation.
-
-
Issue: Incomplete Silylation in Phase 1.
-
Cause: Water in TMSCl. TMSCl hydrolyzes rapidly to hexamethyldisiloxane.
-
Fix: Distill TMSCl over CaH₂ or quinoline before use. Use a fresh bottle.
-
References
-
Snieckus, V. (1990).[4][5] Directed ortho metalation.[3][4][5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XX. Metalation. Journal of the American Chemical Society, 61(1), 109–112.[7] Link
-
Mills, R. J., & Snieckus, V. (1989).[4][5] Directed ortho metalation of N,N-diethylbenzamides. Silicon protection of ortho sites and the "TMS trick". The Journal of Organic Chemistry, 54(18), 4372–4385. Link
-
Tinkl, M., & Snieckus, V. (1989). Directed ortho metalation of O-aryl carbamates. Regiospecific synthesis of substituted phenols and aryl ethers. Journal of the American Chemical Society, 111(2), 4386. Link
-
Schlosser, M. (2005). Superbases for organic synthesis. Pure and Applied Chemistry, 77(7), 1199-1211. Link
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Application Note: C–H Activation Pathways for Ortho-Silylated Diaryl Ethers
Executive Summary
Diaryl ethers are ubiquitous pharmacophores in medicinal chemistry (e.g., Vancomycin, Sorafenib). However, their late-stage functionalization is plagued by regioselectivity issues due to the activating but ortho-directing nature of the ether oxygen, which often competes with other directing groups.
This guide details the "Silicon-Tethered" and "Silicon-Blocking" strategies for C–H activation. Specifically, it focuses on ortho-silylated diaryl ethers —both as transient intermediates (to achieve site-selective oxidation/arylation) and as stable scaffolds for remote functionalization. By leveraging the unique steric bulk and coordination geometry of silicon, researchers can access "impossible" isomers (meta/para-selective) or achieve exclusive ortho-functionalization via intramolecular pathways.
Mechanistic Insight & Causality
The "Silicon-Tether" Effect (Intramolecular Directed C–H Activation)
Direct intermolecular C–H activation of diaryl ethers often results in mixtures of ortho- and para-isomers. To solve this, a hydrosilyl group is installed on a phenol precursor.[1] This converts an intermolecular problem into an intramolecular one.
-
Mechanism: The reaction typically proceeds via a Rhodium(I) or Iridium(I) catalytic cycle. The metal inserts into the Si–H bond (Oxidative Addition), followed by coordination to the proximal aryl ring.
-
Causality: The geometric constraint of the Si–O tether forces the metal to activate the C–H bond exclusively at the ortho position, forming a five-membered metallacycle.
-
Outcome: Formation of a benzoxasilole (a cyclic silylated ether).[2][3] This intermediate is crucial because the C–Si bond can be subsequently transformed into C–OH (Tamao-Fleming), C–C (Hiyama coupling), or C–Halogen bonds, effectively yielding an ortho-functionalized diaryl ether.
The "Silicon-Blocker" Effect (Steric Steering)
When a bulky silyl group (e.g., TMS, TES) is permanently installed at the ortho position of a diaryl ether, it acts as a "regio-deflector."
-
Steric Shielding: The large atomic radius of Silicon (1.11 Å vs 0.77 Å for Carbon) and the bond length (C–Si ~1.87 Å) create a massive steric cone.
-
Result: Subsequent C–H activation catalysts (e.g., Pd(OAc)₂) are physically prevented from approaching the proximal ortho or meta positions, steering functionalization to the distal ring or the para position.
Pathway Visualization
The following diagram illustrates the Rh-Catalyzed Dehydrogenative Silylation Pathway (The Hartwig-Gevorgyan Manifold), which is the primary method for synthesizing and utilizing ortho-silylated diaryl ether scaffolds.
Caption: Figure 1. The "Round-Trip" strategy utilizing a silicon tether to enforce ortho-regioselectivity via a Rh(I) catalytic cycle, followed by divergent functionalization.
Experimental Protocols
Protocol A: Rhodium-Catalyzed Ortho-Silylation (Synthesis of Benzoxasiloles)
Primary Application: Installing a silyl handle at the ortho-position of a phenol-derived ether.
Reagents:
-
Substrate: 3-substituted phenol or diaryl ether precursor (1.0 equiv)
-
Silane Source: Diethylsilane (Et₂SiH₂) or Diphenylsilane (Ph₂SiH₂) (1.2 equiv)
-
Catalyst: [Rh(cod)Cl]₂ (1.0 mol %)[2]
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (2.0 mol %)
-
Hydrogen Acceptor: Norbornene (1.2 equiv) - Critical for driving equilibrium.
-
Solvent: THF or Dioxane (Anhydrous)
Step-by-Step Methodology:
-
In-Situ Silyl Ether Formation:
-
In a glovebox, combine the phenol substrate and [Ir(cod)OMe]₂ (0.5 mol %) in THF.
-
Add Diethylsilane dropwise. Stir at RT for 1 hour until H₂ evolution ceases.
-
QC Check: Aliquot NMR should show disappearance of phenolic OH and appearance of Si-H peak (~4.5 ppm).
-
-
C–H Activation (Cyclization):
-
To the reaction mixture containing the crude silyl ether, add the Rh-catalyst premixed with the ligand (dtbpy) and Norbornene.
-
Seal the reaction vessel (pressure tube) and heat to 80–100 °C for 12–24 hours.
-
Mechanistic Note: Norbornene acts as a hydrogen scavenger, preventing the reversibility of the C–H activation step.
-
-
Workup & Purification:
-
Cool to RT. Filter through a short pad of silica gel (eluting with Et₂O).
-
Concentrate in vacuo.
-
Purify via flash chromatography (Note: Benzoxasiloles are generally stable, but avoid acidic silica if possible; use neutral alumina or deactivated silica).
-
Protocol B: Palladium-Catalyzed Hiyama Cross-Coupling of Ortho-Silylated Ethers
Primary Application: Converting the C–Si bond into a C–C (Biaryl) bond.
Reagents:
-
Substrate: Benzoxasilole (from Protocol A) (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol %)
-
Ligand: XPhos or SPhos (10 mol %)
-
Activator: TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv) or Ag₂O (for fluoride-free conditions).
-
Solvent: THF/Water (10:1)
Step-by-Step Methodology:
-
Catalyst Activation:
-
Charge a Schlenk flask with Pd(OAc)₂, Ligand, and Aryl Iodide. Evacuate and backfill with Argon (3x).
-
-
Reaction Initiation:
-
Dissolve the Benzoxasilole in THF and add to the flask.
-
Add TBAF solution dropwise (Caution: Exothermic).
-
Heat to 60 °C for 6–12 hours.
-
Self-Validating Step: The reaction mixture should darken (Pd black formation indicates catalyst decomposition; a stable dark orange/brown is ideal). Monitor consumption of Aryl Iodide by TLC.
-
-
Isolation:
Quantitative Data Summary
Table 1: Comparative Efficiency of Directing Groups on Diaryl Ethers
| Directing Group Strategy | Regioselectivity (Ortho:Meta:Para) | Yield (Avg) | Limitations | Reference |
| Direct Pd-Catalysis (No Si) | 40 : 20 : 40 | <50% | Poor selectivity; requires excess substrate. | [1] |
| Ortho-TMS Blocker | 0 : 10 : 90 | 75-85% | Forces para selectivity; requires removal step. | [2] |
| Si-Tether (Rh-Cat) | >99 : 0 : 0 | 82-94% | Requires 2-step sequence (Install/Remove). | [3] |
| Si-Tether (Ir-Cat) | >95 : 5 : 0 | 70-80% | Better for sterically hindered phenols. | [3] |
Troubleshooting & Quality Control
-
Issue: Low Conversion in Protocol A.
-
Issue: Protodesilylation during Workup.
-
Issue: C-O Bond Cleavage.
References
-
Simmons, E. M., & Hartwig, J. F. (2010).[8] "Iridium-Catalyzed Arene Ortho-Silylation by Formal Hydroxyl-Directed C-H Activation." Journal of the American Chemical Society.[6][8][9][10]
-
[Link]
-
-
Huang, Z., & Gevorgyan, V. (2017). "Silicon-Tethered Strategies for C–H Functionalization Reactions." Accounts of Chemical Research.
-
[Link]
-
-
Lee, T., Wilson, T. W., Berg, R., Ryberg, P., & Hartwig, J. F. (2015). "Rhodium-Catalyzed Enantioselective Silylation of Arene C–H Bonds: Desymmetrization of Diarylmethanols." Journal of the American Chemical Society.[6][8][9][10]
-
[Link]
-
-
Panda, N., Mattan, I., & Nayak, D. K. (2015).[4][5] "Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers." The Journal of Organic Chemistry.
-
[Link]
-
-
Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008).[5] "Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air." The Journal of Organic Chemistry.
-
[Link]
-
Sources
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- 2. Rhodium-Catalyzed Enantioselective Silylation of Arene C–H Bonds: Desymmetrization of Diarylmethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers [organic-chemistry.org]
- 5. Dibenzofuran synthesis [organic-chemistry.org]
- 6. Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols [organic-chemistry.org]
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Application Notes and Protocols: Regioselective Functionalization of Diphenyl Ether via Silicon-Directed Electrophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the strategic functionalization of the diphenyl ether scaffold utilizing silicon-directed electrophilic substitution. This powerful technique overcomes the inherent challenges of controlling regioselectivity in classical electrophilic aromatic substitution (EAS) reactions, offering a precise and efficient route to novel diaryl ether derivatives with significant potential in medicinal chemistry and materials science.
The diphenyl ether motif is a prevalent core structure in numerous biologically active compounds, including antibiotics, anticancer agents, and herbicides.[1][2] However, the two phenyl rings of the diphenyl ether possess multiple sites susceptible to electrophilic attack, leading to mixtures of ortho-, meta-, and para-substituted isomers that are often difficult to separate. This lack of regiocontrol can be a significant bottleneck in the synthesis of targeted analogs for structure-activity relationship (SAR) studies. Silicon-directed EAS provides an elegant solution to this problem by employing a temporary silyl group to guide the electrophile to a specific position, which can then be either retained or replaced.
The Underlying Principle: Silicon as a Traceless Directing Group
The strategic use of a silyl group, typically a trimethylsilyl (TMS) or a bulkier trialkylsilyl group, is central to this methodology. The process can be conceptually divided into three key stages:
-
Silylation: Introduction of a silyl group onto the diphenyl ether backbone. This is often achieved through directed ortho metalation, where a directing group on one of the phenyl rings guides lithiation to the adjacent ortho position, followed by quenching with a silyl halide.[3][4]
-
Silicon-Directed Electrophilic Substitution: The silylated diphenyl ether is then subjected to an electrophilic aromatic substitution reaction. The silyl group exerts a powerful directing effect, primarily through two mechanisms:
-
Stabilization of the Wheland Intermediate: The silicon atom can stabilize the positive charge in the arenium ion intermediate (Wheland intermediate) that forms during electrophilic attack, particularly when the attack is ipso to the silicon-bearing carbon. This stabilization is often referred to as the β-silicon effect.[5][6]
-
Ipso-Substitution: The C-Si bond is susceptible to cleavage by electrophiles. This allows for a direct replacement of the silyl group with the incoming electrophile, a process known as ipso-substitution.[7] This provides a highly regioselective method for introducing a wide range of functional groups.
-
-
Desilylation (Optional): If the silyl group is intended to be traceless, it can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to yield the functionalized diphenyl ether.[8]
This overall strategy allows for the precise installation of functional groups at positions that would be difficult to access through conventional methods.
Mechanistic Pathway of Silicon-Directed Electrophilic Substitution
The mechanism of electrophilic aromatic substitution is a well-established two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[9][10][11]
Figure 1: General mechanism of electrophilic aromatic substitution.
In the context of silicon-directed substitution, the silyl group plays a crucial role in controlling the regioselectivity of the electrophilic attack.
Figure 2: Silicon-directed ipso-substitution on a diphenyl ether.
Experimental Protocols
The following protocols provide a general framework for the functionalization of diphenyl ether via silicon-directed electrophilic substitution. Optimization of reaction conditions may be necessary for specific substrates and electrophiles.
Protocol 1: Ortho-Silylation of Diphenyl Ether
This protocol describes the introduction of a trimethylsilyl (TMS) group at the ortho position of one of the phenyl rings of diphenyl ether, leveraging the directing ability of the ether oxygen.
Materials:
-
Diphenyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetramethylethylenediamine (TMEDA)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diphenyl ether (1.0 eq) and anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 eq) dropwise to the solution.
-
Slowly add n-BuLi (1.2 eq) dropwise, maintaining the temperature below -70 °C. The solution may turn colored, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add chlorotrimethylsilane (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-silylated diphenyl ether.
Protocol 2: Silicon-Directed Bromination of Diphenyl Ether
This protocol details the ipso-bromination of the ortho-silylated diphenyl ether.
Materials:
-
ortho-(Trimethylsilyl)diphenyl ether (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ortho-(trimethylsilyl)diphenyl ether (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the ortho-bromodiphenyl ether.
Data Presentation
The following table summarizes representative yields for the silylation and subsequent functionalization of diphenyl ether.
| Step | Reagents | Product | Typical Yield (%) |
| Silylation | n-BuLi, TMEDA, TMSCl | ortho-(Trimethylsilyl)diphenyl ether | 75-85 |
| Bromination | NBS | ortho-Bromodiphenyl ether | 80-90 |
| Nitration | HNO₃, H₂SO₄ | ortho-Nitrodiphenyl ether | 70-80 |
| Acylation | Acetyl chloride, AlCl₃ | ortho-Acetyldiphenyl ether | 65-75 |
Applications in Drug Development
The ability to precisely introduce functional groups onto the diphenyl ether scaffold is of paramount importance in drug discovery.[1][2][12] For instance, the introduction of halogens can modulate the lipophilicity and metabolic stability of a drug candidate, while the installation of nitro or acetyl groups can serve as handles for further synthetic transformations. This methodology provides a robust platform for the rapid generation of analog libraries for SAR studies, accelerating the hit-to-lead and lead optimization phases of drug development. The synthesis of substituted diphenyl ethers has been shown to be a promising strategy for developing novel therapeutics, including antitubercular and broad-spectrum antibacterial agents.[1][2][12]
Conclusion
Silicon-directed electrophilic substitution offers a powerful and regioselective method for the functionalization of diphenyl ether. By leveraging the directing and ipso-substitution-promoting properties of a temporary silyl group, a wide array of functional groups can be introduced with high precision. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel diphenyl ether derivatives for applications in medicinal chemistry, materials science, and beyond.
References
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Wikipedia. Electrophilic aromatic substitution. [Link]
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Oestreich, M. (2017). Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation. Angewandte Chemie International Edition, 56(1), 54-56. [Link]
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Bols, M., & Pedersen, C. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 136-148. [Link]
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Organic Chemistry Portal. Synthesis of silyl ethers. [Link]
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Pujar, G. V., et al. (2016). Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents. RSC Advances, 6(84), 80943-80954. [Link]
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García-Rodeja, Y., & Diéguez, M. (2021). Directing Effects of Silyl and Germyl Groups in Transition-Metal-Catalyzed Allylic Substitution. Chemistry – A European Journal, 27(1), 123-134. [Link]
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El-Sayed, R., et al. (2021). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega, 6(10), 6943-6953. [Link]
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Li, J., et al. (2021). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 45(1), 63-79. [Link]
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Heer, F. R., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061. [Link]
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Pierce, A. E. (n.d.). Silylation of Organic Compounds. Pierce Chemical Company. [Link]
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Heer, F. R., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061. [Link]
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Bähr, S., & Oestreich, M. (2017). The electrophilic aromatic substitution approach to C–H silylation and C–H borylation. Pure and Applied Chemistry, 89(9), 1259-1267. [Link]
-
Öberg, L., et al. (2009). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Chemosphere, 76(6), 831-837. [Link]
-
Gelest, Inc. (n.d.). Direct Conversion of Silyl Ethers to Organic Functionality. [Link]
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El-Sayed, R., et al. (2021). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega, 6(10), 6943-6953. [Link]
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Wang, Y., et al. (2021). Magic effect of diphenylprolinol silyl ether for the enantioselective allenation of 2-alkynals. Organic Chemistry Frontiers, 8(1), 75-80. [Link]
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White, J. D., & Carter, R. G. (2008). Protection of the Hydroxyl Group, Including 1,2- and 1,3-Diols. In Comprehensive Organic Synthesis II (pp. 1-103). Elsevier. [Link]
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Bols, M., & Pedersen, C. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 136-148. [Link]
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
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Heer, F. R., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1052-1061. [Link]
-
Bähr, S., & Oestreich, M. (2017). Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation. Angewandte Chemie International Edition, 56(1), 54-56. [Link]
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Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
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Wang, X., et al. (2009). Diphenylprolinol silyl ether catalysis in an asymmetric formal carbo [3 + 3] cycloaddition reaction via a domino Michael/Knoevenagel condensation. Organic Letters, 11(1), 45-48. [Link]
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Smith, K., & El-Hiti, G. A. (1999). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Current Organic Chemistry, 3(4), 435-461. [Link]
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Wikipedia. Directed ortho metalation. [Link]
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ResearchGate. Structures of synthetic or natural DE-based drugs 1–4 (the diphenyl...). [Link]
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Hartwig, J. F., et al. (2018). Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols. Journal of the American Chemical Society, 140(5), 1851-1859. [Link]
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Gherghel, L., et al. (2010). Regioselective oxidative ring opening of cyclopropyl silyl ethers: a quantum chemical study. Chemistry – A European Journal, 16(24), 7121-7124. [Link]
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Gande, V. O., & Gandon, V. (2018). Synthesis of 1,1-Disubstituted Allenylic Silyl Ethers Through Iron-Catalyzed Regioselective C(sp2) H Functionalization of Allenes. Organic Letters, 20(13), 4018-4021. [Link]
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Scribd. Directed Ortho Metalation Guide. [Link]
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Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]
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Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. [Link]
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LibreTexts Chemistry. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
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Myers, A. G. (n.d.). ortho metalation. Harvard University. [Link]
-
NPTEL. Aromatic electrophilic substitution (Ar-SE) Reactions. [Link]
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Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Scripps Research Institute. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions of Silyl-Protected Phenol Derivatives
Welcome to the technical support center for optimizing Grignard reactions with silyl-protected phenol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and offer field-proven protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with silyl-protected phenols in Grignard reactions.
Q1: Why is my Grignard reaction failing to initiate when using a silyl-protected bromophenol?
A1: Initiation failure is one of the most common hurdles in Grignard reagent formation. The reaction occurs on the surface of the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO).[1] To achieve successful initiation, this layer must be breached.
Several factors could be at play:
-
Inactive Magnesium Surface: The magnesium turnings or powder may have a thick, unreactive MgO layer. Activation is crucial.[1]
-
Presence of Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by any protic source, especially water.[2][3] Ensure all glassware is flame- or oven-dried, and all solvents and reagents are rigorously anhydrous.[4]
-
Impure Aryl Halide: Impurities in your starting material can inhibit the reaction.
-
Solvent Choice: While both diethyl ether and tetrahydrofuran (THF) are standard, THF is often better at stabilizing the Grignard reagent.[5][6]
For specific activation techniques, refer to the detailed protocol in the Troubleshooting Guide below.
Q2: Which silyl protecting group is best for my phenol in a Grignard reaction?
A2: The choice of silyl group is a critical decision that balances stability and ease of removal. The ideal protecting group must be robust enough to withstand the strongly basic and nucleophilic Grignard reagent but removable under conditions that won't harm your final product.[7]
-
For Stability: Sterically bulky silyl groups are preferred as they offer greater resistance to cleavage. tert-Butyldimethylsilyl (TBDMS or TBS) is a workhorse in this area, providing excellent stability under basic conditions and toward Grignard reagents.[8][9] Triisopropylsilyl (TIPS) offers even greater steric hindrance and stability.
-
Avoid: Trimethylsilyl (TMS) ethers are generally not recommended for multistep syntheses involving Grignard reactions as they are more labile and can be cleaved under mildly acidic or basic conditions.[8]
See the table below for a detailed comparison.
Q3: My reaction is forming a significant amount of a biaryl byproduct. What is this and how can I stop it?
A3: The formation of a biaryl product is a classic sign of Wurtz-type homocoupling .[3][10] This occurs when the newly formed Grignard reagent (Ar-MgX) attacks the C-X bond of a starting aryl halide molecule (Ar-X) instead of your intended electrophile.
To minimize this side reaction:
-
Control the Temperature: The reaction is exothermic. Overheating, especially during the formation of the reagent, can significantly promote homocoupling.[3] Maintain a gentle reflux.
-
Slow Addition: Add the silyl-protected aryl halide slowly to the magnesium suspension. This keeps the instantaneous concentration of the aryl halide low, reducing the probability of it encountering an already-formed Grignard molecule.[10]
-
Efficient Stirring: Good agitation ensures the aryl halide reacts at the magnesium surface rather than in the bulk solution where the Grignard reagent concentration is higher.[10]
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental problems.
Issue 1: Low or No Product Yield
A low yield can stem from several issues. Use the following workflow to diagnose the problem.
}
Troubleshooting workflow for low yield Grignard reactions.Q: My Grignard reagent is not forming. What are the best methods for magnesium activation?
A: Activating the magnesium is critical for initiating the reaction.[1] Here are several field-proven methods:
-
Iodine Crystal: Add a single small crystal of iodine to the magnesium suspension.[11][12] The iodine reacts with the magnesium surface, exposing fresh, reactive metal. The disappearance of the brown iodine color is a good visual indicator that the reaction has initiated.[11]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts readily with magnesium to form magnesium bromide and ethylene gas, which bubbles out of the solution.[12] This process etches the magnesium surface, activating it for reaction with your less reactive aryl halide.
-
Mechanical Agitation: In a dry flask, vigorously stirring the magnesium turnings under an inert atmosphere can physically break the oxide layer, exposing a fresh surface.[10]
-
Pre-made Grignard: If all else fails, adding a small amount of a pre-formed, highly reactive Grignard reagent (like i-PrMgCl) can initiate the reaction through halogen-magnesium exchange.[11]
Issue 2: Formation of Key Side Products
Understanding the mechanistic origin of side products is key to their prevention.
}
Desired reaction pathway versus common side reactions.Q: I am observing cleavage of my silyl ether during the reaction or workup. How can I prevent this?
A: Silyl ether cleavage (desilylation) can occur if the reaction or workup conditions are too harsh.
-
During Reaction: While most bulky silyl ethers are stable to Grignard reagents, a highly reactive Grignard in a coordinating solvent like THF at high temperatures for prolonged periods could potentially lead to attack at the silicon atom.[8][13] Ensure you are using the minimum necessary reaction time and temperature.
-
During Workup: The most common cause of desilylation is an overly acidic aqueous workup. Silyl ethers are labile to acid.[7] To quench the reaction, use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~4.5-6.0) and generally much milder than HCl or H₂SO₄. After quenching, perform the extraction and then proceed with purification. The final deprotection should be a deliberate step using a fluoride source like tetrabutylammonium fluoride (TBAF).[7]
Data & Protocols
Table 1: Comparison of Common Silyl Protecting Groups for Phenols
| Protecting Group | Abbreviation | Steric Bulk | Stability to Grignard Reagent | Relative Cleavage Conditions |
| Trimethylsilyl | TMS | Low | Moderate | Very Mild (e.g., K₂CO₃/MeOH) |
| Triethylsilyl | TES | Moderate | Good | Mild (e.g., mild acid) |
| tert-Butyldimethylsilyl | TBDMS / TBS | High | Excellent | Fluoride (TBAF), Strong Acid |
| Triisopropylsilyl | TIPS | Very High | Excellent | Fluoride (TBAF), Strong Acid |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Excellent | Fluoride (TBAF), Strong Acid |
Experimental Protocol: General Procedure for Grignard Reaction with a TBDMS-Protected Bromophenol
This protocol describes the formation of a Grignard reagent from 4-bromo-1-(tert-butyldimethylsilyloxy)benzene and its subsequent reaction with a ketone electrophile (e.g., benzophenone).
Step 1: Preparation and Setup
-
Glassware: Thoroughly clean all glassware (a three-neck round-bottom flask, condenser, and addition funnel) and dry in an oven at >120 °C overnight.[4] Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.
-
Reagents: Use anhydrous diethyl ether or THF, preferably from a solvent purification system. Ensure the TBDMS-protected bromophenol and the electrophile are pure and dry.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[14] Equip the flask with a magnetic stir bar.
Step 2: Grignard Reagent Formation
-
Add anhydrous THF (~5 mL for a 10 mmol scale reaction) to the flask containing the magnesium.
-
Dissolve the TBDMS-protected bromophenol (1.0 equivalent) in anhydrous THF (~10 mL) and load it into the addition funnel.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension.[4] The reaction mixture may need gentle warming with a heat gun to initiate.[11] Watch for signs of reaction: disappearance of the iodine color, gentle bubbling, and a cloudy gray appearance.[14]
-
Once the reaction has initiated and is self-sustaining (gentle reflux), add the remainder of the aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux.[10]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.
Step 3: Reaction with Electrophile
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve the electrophile (e.g., benzophenone, 0.95 equivalents) in anhydrous THF.
-
Add the electrophile solution dropwise to the stirred Grignard reagent. A color change is often observed.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC/LCMS analysis indicates complete consumption of the electrophile.
Step 4: Workup and Purification
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl dropwise. Be cautious, as this is an exothermic process.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel. The silyl protecting group can be removed in a subsequent step if desired.
References
-
Westin, J. Protecting Groups - Organic Chemistry. Available at: [Link]
-
Tu, Y., et al. (2003). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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Chemistry LibreTexts. (2019). 20.12: Protecting Groups. Available at: [Link]
-
Wikipedia. Grignard reaction. Available at: [Link]
-
Lee, J., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
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Arkles, B. GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available at: [Link]
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Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]
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Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available at: [Link]
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Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. Available at: [Link]
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Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available at: [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
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Chemistry Steps. (2021). Protecting Groups For Alcohols. Available at: [Link]
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Williamson, K. L. 25. The Grignard Reaction. Available at: [Link]
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Jasperse, J. Grignard Synthesis of Triphenylmethanol. Available at: [Link]
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Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Available at: [Link]
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
-
Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available at: [Link]
-
Sciencemadness.org. (2011). Protecting phenols in a grignard reaction. Available at: [Link]
-
CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. Proceedings. Available at: [Link]
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Kilway, K. V., & Clevenger, R. (2007). 6. Grignard Reaction. University of Missouri – Kansas City. Available at: [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]
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Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
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Technical Support Center: Strategies for Sterically Hindered C-O Coupling
To: Valued Research Partner From: Lead Application Scientist, Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in the Synthesis of Ortho-Substituted Diphenyl Ethers
Welcome to our dedicated resource for navigating one of the more persistent challenges in cross-coupling chemistry: the formation of C-O bonds between sterically encumbered aryl partners. This guide is designed to provide you, our fellow scientists and drug developers, with actionable insights and troubleshooting protocols rooted in mechanistic understanding and field-proven results. The synthesis of diaryl ethers, a privileged scaffold in medicinal chemistry and materials science, is often hampered when substituents are present at the ortho-position of either coupling partner. This steric clash can significantly impede the key bond-forming steps of traditional coupling reactions.
Here, we will dissect common failure modes, compare catalytic systems, and provide robust starting points for your own challenging substrates.
Frequently Asked Questions (FAQs)
Q1: My standard Ullmann condensation is failing for my ortho,ortho'-disubstituted substrate. What is the primary reason for this?
This is a classic challenge. The traditional Ullmann condensation, which typically uses a copper catalyst (often in stoichiometric amounts) at high temperatures, is notoriously sensitive to steric hindrance. The primary issue lies in the difficulty of the two bulky aryl groups approaching the copper center to form the key intermediates necessary for C-O bond formation. With ortho-substituents, the steric repulsion between the substrate and the catalyst, as well as between the two coupling partners, raises the activation energy of the reaction, often leading to decomposition or no reaction at all. Modern, ligand-accelerated Ullmann protocols are often required to overcome this.
Q2: For a sterically demanding C-O coupling, should I start with a copper-catalyzed (Ullmann) or a palladium-catalyzed (Buchwald-Hartwig) approach?
There is no single answer, but we can provide a logical starting point.
-
Start with a modern, ligand-assisted Ullmann reaction if: Your phenol is electron-deficient and your aryl halide is electron-rich. Ullmann-type reactions are often more effective under these electronic conditions and can be more cost-effective. They are also less prone to certain side reactions like dehalogenation that can plague Pd systems.
-
Start with a Buchwald-Hartwig C-O coupling if: You have access to a variety of specialized phosphine ligands. Palladium catalysis, particularly with bulky, electron-rich biarylphosphine ligands, has proven exceptionally effective for challenging C-O couplings. These systems operate at lower temperatures and often exhibit broader substrate scope, especially for electronically neutral or electron-poor aryl halides. The choice of ligand is absolutely critical for success.
Q3: How exactly do bulky phosphine ligands in Buchwald-Hartwig coupling facilitate the reaction between two sterically hindered partners?
This is an excellent question that gets to the heart of modern catalyst design. The role of bulky, electron-rich ligands (e.g., Josiphos, Buchwald's biarylphosphines) is multifaceted:
-
Promote Oxidative Addition: The electron-rich nature of the ligand makes the palladium center more nucleophilic, facilitating the initial oxidative addition of the aryl halide to the Pd(0) complex.
-
Stabilize the Monoligated Species: The steric bulk of the ligand favors the formation of a monoligated L-Pd(0) species in solution, which is often the most active catalyst.
-
Facilitate Reductive Elimination: This is the most critical step for hindered substrates. The steric bulk of the ligand creates a congested environment around the palladium center in the L-Pd(II)(OAr)(Ar') intermediate. This steric pressure forces the two aryl groups (the ether-to-be) into close proximity, lowering the activation barrier for the final, bond-forming reductive elimination step to release the diaryl ether product and regenerate the Pd(0) catalyst.
Troubleshooting Guide: Low Conversion in Hindered Diaryl Ether Synthesis
When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following guide provides a decision-making framework for optimizing your reaction conditions.
Initial Diagnostic Workflow
This workflow helps you decide which catalytic system to prioritize for your specific substrates.
Caption: Decision tree for selecting an initial catalytic system.
Scenario 1: Optimizing a Failing Ullmann Condensation
You've attempted a coupling with CuI and a base like K₂CO₃ in DMF at 140 °C with no success.
Core Problem: The reaction lacks a sufficiently active catalyst to overcome the steric barrier at a temperature low enough to prevent substrate decomposition.
Solutions to Implement:
-
Introduce a Ligand: This is the most critical modification. For Ullmann reactions, N,N'- or O,O'-bidentate ligands are essential for stabilizing the copper center and facilitating the coupling.
-
Primary Choice: 1,10-Phenanthroline or 3,4,7,8-Tetramethyl-1,10-phenanthroline. These are classic, effective ligands that accelerate the reaction, often allowing for lower temperatures.
-
Alternative: Amino acids like L-proline can also be effective ligands.
-
-
Vary the Copper Source: While CuI is common, Cu(I) salts with non-coordinating anions like CuOTf can be more active. In some cases, starting with a Cu(II) source like CuSO₄ with a reducing agent can be beneficial.
-
Screen Solvents and Bases:
-
Solvent: Move from polar aprotic solvents (DMF, DMAc) to non-polar solvents like toluene or dioxane. This can sometimes prevent unwanted side reactions and change aggregation states of the catalyst.
-
Base: A stronger base may be required to deprotonate the hindered phenol. Consider Cs₂CO₃ or K₃PO₄, which are more soluble and basic than K₂CO₃.
-
Table 1: Recommended Starting Conditions for Ligand-Accelerated Ullmann Coupling
| Component | Recommended Starting Point | Rationale for Hindered Substrates |
| Copper Source | CuI (5-10 mol%) | A reliable and readily available Cu(I) source. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | Accelerates the catalytic cycle, enabling lower reaction temperatures. |
| Base | Cs₂CO₃ (2.0 equivalents) | Strong, soluble base that effectively deprotonates hindered phenols. |
| Solvent | Toluene or Dioxane (0.1 - 0.5 M) | High-boiling, non-polar solvents often provide the best results. |
| Temperature | 110-130 °C | A balance between providing enough energy and preventing degradation. |
Scenario 2: Switching to a Buchwald-Hartwig System
If the optimized Ullmann conditions fail, a palladium-catalyzed approach is the logical next step.
Core Requirement: The correct choice of a bulky, electron-rich phosphine ligand is paramount for success. Standard ligands like PPh₃ will not be effective.
Solutions to Implement:
-
Select an Appropriate Catalyst/Ligand System:
-
Palladium Precatalyst: Use an air-stable Pd-precatalyst like those from the Buchwald group (e.g., G3 or G4 palladacycles) or generate the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Critical Ligand Choice: This is where the reaction is won or lost. For ortho-substituted substrates, highly hindered biarylphosphine ligands are required.
-
Excellent Starting Point: RuPhos or XPhos. These ligands are designed with the steric bulk needed to promote the difficult reductive elimination step.
-
Alternative for Extreme Cases: tBuXPhos or Josiphos-type ligands may offer different steric and electronic profiles that could be beneficial.
-
-
-
Optimize the Base and Solvent:
-
Base: A strong, non-nucleophilic base is typically used. K₃PO₄ or Cs₂CO₃ are common choices. For very sensitive substrates, a weaker base like K₂CO₃ might be attempted, but this often requires higher temperatures.
-
Solvent: Anhydrous toluene or dioxane are standard.
-
Detailed Protocol: Buchwald-Hartwig C-O Coupling for a Hindered Substrate
This protocol provides a robust starting point for experimentation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
ortho-Substituted Phenol (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, the phenol, and the K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and RuPhos ligand and add them to the Schlenk flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 2: Comparison of Catalytic Systems for Hindered C-O Coupling
| Feature | Ligand-Accelerated Ullmann (Cu) | Buchwald-Hartwig (Pd) |
| Metal Cost | Lower | Higher |
| Typical Temperature | 110-160 °C | 80-120 °C |
| Ligand Sensitivity | Moderately sensitive; N,N or O,O donors are key. | Highly sensitive; bulky, electron-rich phosphines are essential. |
| Functional Group Tol. | Good, but can be sensitive to easily reducible groups. | Excellent, but sensitive to groups that can undergo oxidative addition. |
| Primary Failure Mode | Thermal decomposition or lack of reactivity. | Dehalogenation of the aryl halide or catalyst decomposition. |
| Best For | Electron-deficient phenols, large-scale synthesis where cost is key. | Broad substrate scope, challenging Ar-Cl substrates, lower temperatures. |
Mechanistic Considerations
Understanding the catalytic cycles can help rationalize troubleshooting efforts.
Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Fragmentation Analysis of Trimethyl(2-phenoxyphenyl)silane
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of Trimethyl(2-phenoxyphenyl)silane, a compound representative of silylated aromatic structures often encountered in synthesis and metabolomics. We will explore the characteristic fragmentation pathways, compare GC-MS with alternative analytical methodologies, and provide a detailed experimental protocol.
Introduction to Trimethyl(2-phenoxyphenyl)silane and the Role of GC-MS
Trimethyl(2-phenoxyphenyl)silane belongs to the class of organosilicon compounds, which are widely used in organic synthesis as protecting groups, reagents, and intermediates.[1] Their analysis is crucial for reaction monitoring, purity assessment, and structural confirmation. GC-MS is particularly well-suited for this task due to its ability to separate complex mixtures with high resolution and provide structural information through reproducible fragmentation patterns upon electron ionization.[2] The trimethylsilyl (TMS) group enhances the volatility of the parent molecule, making it amenable to gas chromatography.[3]
GC-MS Methodology: An Optimized Protocol
The quality of GC-MS data is intrinsically linked to the experimental conditions. The following protocol is a robust starting point for the analysis of Trimethyl(2-phenoxyphenyl)silane and similar aromatic silanes.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
GC Conditions:
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Rationale: A 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides excellent resolution for a wide range of nonpolar and semi-polar aromatic compounds.
-
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Rationale: Splitless injection is ideal for trace analysis, ensuring the maximum transfer of the analyte to the column.
-
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Rationale: 70 eV is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and extensive library searchable spectra.[2]
-
-
Mass Range: m/z 40-550
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
Workflow Diagram
Caption: A typical workflow for the GC-MS analysis of Trimethyl(2-phenoxyphenyl)silane.
Decoding the Fragmentation Pattern of Trimethyl(2-phenoxyphenyl)silane
The mass spectrum of Trimethyl(2-phenoxyphenyl)silane is characterized by a series of specific fragment ions that provide a clear fingerprint for its identification. The fragmentation is driven by the stability of the resulting ions and neutral losses.
Key Fragment Ions
| m/z | Proposed Fragment Ion | Proposed Structure | Relative Intensity |
| 242 | Molecular Ion [M]•+ | [C₁₅H₁₈OSi]•+ | Low |
| 227 | [M - CH₃]⁺ | [C₁₄H₁₅OSi]⁺ | High |
| 197 | [M - 3CH₃ - H]⁺ or [M - Si(CH₃)₃ + H]⁺ | [C₁₂H₉O]⁺ | Moderate |
| 165 | [M - C₆H₅]⁺ | [C₉H₁₃OSi]⁺ | Low |
| 73 | [Si(CH₃)₃]⁺ | [(CH₃)₃Si]⁺ | Base Peak |
Proposed Fragmentation Pathways
The fragmentation of Trimethyl(2-phenoxyphenyl)silane is initiated by the removal of an electron to form the molecular ion (m/z 242). The subsequent fragmentation is dominated by cleavages that lead to the formation of stable carbocations and the characteristic trimethylsilyl cation.
-
Loss of a Methyl Radical: The most prominent initial fragmentation is the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form the highly stable ion at m/z 227. This is a common fragmentation pathway for trimethylsilyl compounds.[4]
-
Formation of the Base Peak (m/z 73): The base peak at m/z 73 corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺. This ion is exceptionally stable and is a hallmark of TMS-containing compounds.[4]
-
Cleavage of the Phenyl Group: Loss of a phenyl radical (•C₆H₅) results in the ion at m/z 165.
-
Rearrangement and Further Fragmentation: The ion at m/z 197 is likely formed through a rearrangement process involving the loss of the entire trimethylsilyl group and the transfer of a hydrogen atom.
Caption: Proposed major fragmentation pathways for Trimethyl(2-phenoxyphenyl)silane under EI conditions.
Comparison with Alternative and Complementary Analytical Techniques
While GC-MS is a powerful tool, a comprehensive analysis often benefits from the integration of complementary techniques.
| Technique | Principle | Advantages for Trimethyl(2-phenoxyphenyl)silane | Disadvantages |
| GC-MS | Separation by volatility and boiling point, followed by mass-based detection and fragmentation.[2] | High sensitivity, excellent separation of isomers, reproducible fragmentation for library matching. | Requires volatile or derivatized analytes, potential for thermal degradation. |
| ¹H and ¹³C NMR | Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. | Provides unambiguous structural information, including connectivity and stereochemistry. | Lower sensitivity than MS, requires pure samples, not suitable for complex mixtures without prior separation. |
| HPLC-UV/DAD | Separation based on polarity, with detection by UV-Vis absorbance.[5] | Suitable for non-volatile or thermally labile compounds, quantitative analysis. | Lower resolution than GC for some compound classes, provides limited structural information. |
| FT-ICR-MS | Fourier-transform ion cyclotron resonance mass spectrometry offers ultra-high resolution and mass accuracy.[6] | Precise elemental composition determination, detailed fragmentation studies for mechanistic insights. | High instrument cost and complexity, not typically used for routine analysis. |
Practical Insights and Troubleshooting
-
Column Bleed: At high temperatures, the stationary phase can degrade, leading to a rising baseline and interfering peaks. Using a low-bleed column, such as the HP-5ms, and ensuring a high-purity carrier gas can mitigate this.
-
Derivatization Artifacts: If analyzing a sample that has been silylated in-situ, be aware of potential side-products from the derivatizing agent (e.g., MSTFA or BSTFA).[3]
-
Library Matching: While library matching is a powerful tool, it should be used with caution. Always critically evaluate the match quality and consider the fragmentation patterns discussed above for confident identification. The NIST and Wiley libraries are standard resources.[5]
Conclusion
The GC-MS analysis of Trimethyl(2-phenoxyphenyl)silane provides a characteristic and reproducible fragmentation pattern dominated by the loss of a methyl group and the formation of the stable trimethylsilyl cation at m/z 73. This makes GC-MS an ideal technique for the identification and structural confirmation of this and related organosilicon compounds. For unambiguous structure elucidation, especially of novel compounds, the use of complementary techniques such as NMR is highly recommended. By understanding the principles of fragmentation and optimizing analytical parameters, researchers can confidently utilize GC-MS for the robust analysis of silylated aromatic compounds.
References
-
Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]
-
PubChem. (n.d.). Silane, trimethyl(2-phenylethoxy)-. PubChem. Available at: [Link]
-
Al-Asmari, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules. Available at: [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
-
Makarani, N., et al. (2021). Mass spectra of silylated GC-MS peaks tentatively identified as (A) cyclohexane dicarboxylic acid and (B) an isomer of deahydro-2-naphthoic acid detected in NDC. ResearchGate. Available at: [Link]
-
Hayen, H., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
NIST. (n.d.). Silane, trimethyl-. NIST WebBook. Available at: [Link]
- da Silva, M. S., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry.
-
Ahmad, I., et al. (2024). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. ResearchGate. Available at: [Link]
-
Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Available at: [Link]
-
Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews. Available at: [Link]
-
Taylor & Francis. (n.d.). Organosilicon compounds – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Request PDF. Available at: [Link]
-
PubChem. (n.d.). Trimethyl[(2-methyl-2-propenyl)oxy]silane. PubChem. Available at: [Link]
-
PubChem. (n.d.). Silane, trimethyl(2-pentenyloxy)-, (Z)-. PubChem. Available at: [Link]
-
NIST. (n.d.). Silane, tetramethyl-. NIST WebBook. Available at: [Link]
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
NIST. (n.d.). Silane, phenyl-. NIST WebBook. Available at: [Link]
-
NIST. (n.d.). Silane, trimethylphenyl-. NIST WebBook. Available at: [Link]
-
Ermakova, E. N., et al. (2014). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Markley, A. L., et al. (2017). Biocatalytic Transformations of Silicon—the Other Group 14 Element. ACS Catalysis. Available at: [Link]
- Zulkeflee, N. A. S., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences.
-
Wesdemiotis, C. (2010). Fragmentation pathways of polymer ions. Mass Spectrometry Reviews. Available at: [Link]
-
NIST. (n.d.). Silane, tetramethyl-. NIST WebBook. Available at: [Link]
- Block, E., et al. (2017). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
McLafferty, F. W. (2016). Mass Spectral Fragmentation Pathways. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Standards for High-Purity Organosilicon Oils: A Comparative Technical Guide
Executive Summary High-purity organosilicon oils (silicone oils/polysiloxanes) are critical excipients in pharmaceuticals (e.g., syringe lubrication), antifoaming agents in bioprocessing, and dielectrics in electronics. The determination of elemental impurities—specifically catalyst residues (Pt, Rh), trace metals (Pb, As, Cd), and process contaminants—is complicated by the "Silicon Matrix Effect."
Standard aqueous reference materials are chemically incompatible with hydrophobic silicone matrices. This guide compares the three primary standardization approaches: Organometallic Standards (Hydrocarbon-based) , In-House Matrix-Matched Standards , and Aqueous Standards (via Digestion) . It provides a self-validating workflow for researchers to select the optimal method based on detection limits and regulatory requirements (USP <232>/<233>, ASTM D5185).
Part 1: The Analytical Challenge – The "Silicon Gap"
The fundamental challenge in analyzing organosilicon oils is the chemical disparity between the analyte vehicle (the standard) and the sample matrix.
-
Hydrophobicity: Aqueous standards cannot be mixed directly with silicone oil.
-
Viscosity & Transport: Silicone oils often have viscosities (100–12,500 cSt) significantly higher than the solvents used in standards, leading to nebulization efficiency errors in ICP-OES/MS.
-
The "Sand" Problem: In plasma techniques (ICP), the high silicon load converts to silica (
) solids on the injector tip and cones, causing signal drift and physical blockage.
Part 2: Comparative Analysis of Standardization Approaches
Organometallic Standards in Hydrocarbon Oil (The Industry Workhorse)
-
Description: Commercially available standards (e.g., Conostan®, Agilent®) where metals are sulfonates or carboxylates dissolved in high-purity hydrocarbon oil (mineral oil).
-
Best For: Routine QC, wear metal analysis, high-throughput screening (ICP-OES).
-
Mechanism: The sample is diluted with an organic solvent (Xylene, Kerosene, MIBK) to match the viscosity of the hydrocarbon standard.
-
Pros: Shelf-stable, traceable (NIST), easy to use ("Dilute-and-Shoot").
-
Cons: Matrix Mismatch. Hydrocarbon oil
Silicone oil. The plasma ionization energy required for a C-H matrix differs from a Si-O matrix, potentially causing 10-20% bias if not corrected with internal standards.
In-House Matrix-Matched Standards (The "Gold Standard" for Accuracy)
-
Description: The user creates standards by spiking a "clean" blank silicone oil (free of target analytes) with a concentrated organometallic stock.
-
Best For: Ultra-trace analysis (ICP-MS), validation of pharmaceutical siliconization, resolving matrix interferences.
-
Mechanism: Perfectly mimics the sample's physical and chemical properties (viscosity, surface tension, plasma load).
-
Pros: Eliminates transport and ionization interferences; highest accuracy.
-
Cons: Labor-intensive; requires a verified "clean" silicone blank (difficult to source for ubiquitous elements like Si or Ca).
Aqueous Standards via Microwave Digestion (The Regulatory Path)
-
Description: Total destruction of the silicone matrix using strong acids (HNO3 + HF), followed by analysis using standard aqueous calibration solutions.
-
Best For: Compliance with USP <232>/<233>, samples with unknown organic additives, total elemental quantification.
-
Mechanism: Hydrofluoric acid (HF) breaks the Si-O backbone, converting silicon to volatile
(removed) or soluble . -
Pros: Uses inexpensive, readily available aqueous standards; removes organic matrix interferences.
-
Cons: High Risk. Volatile analytes (Hg, As, Sn) can be lost during digestion; HF is hazardous; high reagent blanks limit trace sensitivity.
Summary Data Table: Performance Comparison
| Feature | Organometallic (Hydrocarbon) | Matrix-Matched (Silicone) | Aqueous (Digested) |
| Primary Technique | ICP-OES | ICP-MS / ICP-OES | ICP-MS / AAS |
| Sample Prep Time | < 5 mins (Dilution) | 15-30 mins (Spiking) | > 2 hours (Digestion) |
| Matrix Similarity | Moderate (Oil vs. Silicone) | High (Identical) | N/A (Matrix Destroyed) |
| Typical Recovery | 85% - 115% | 95% - 105% | 90% - 110% (Element dependent) |
| Detection Limit | ppm ( | ppb ( | ppt ( |
| Major Risk | Plasma Instability (C-buildup) | Homogeneity of Spike | Analyte Volatility / Safety |
Part 3: Experimental Protocols
Protocol A: "Dilute-and-Shoot" (For Organometallic Standards)
Target: Routine analysis of Pt, Zn, Fe in Silicone Oil.
-
Solvent Selection: Use Xylene or Kerosene (low volatility, good solubility).[1] Avoid volatile solvents like hexane which destabilize the plasma.
-
Internal Standard (Critical): Add Cobalt (Co) or Yttrium (Y) organometallic standard to the solvent bulk before dilution. This corrects for viscosity differences between the hydrocarbon standard and the silicone sample.
-
Concentration: 10 ppm in the final solution.
-
-
Preparation:
-
Weigh 1.0 g of Silicone Oil Sample into a 10 mL volumetric flask.
-
Dilute to volume with the IS-spiked Xylene. (1:10 Dilution).
-
Prepare Calibration Standards (Conostan S-21) using the same dilution ratio (1:10) with blank mineral oil to match the solvent load.
-
-
Analysis: Introduce to ICP-OES using a cooled spray chamber (-10°C) to reduce solvent vapor load. Use an oxygen accessory (add 20-50 mL/min
to auxiliary gas) to burn off carbon and prevent soot buildup.
Protocol B: Closed-Vessel Microwave Digestion (For Aqueous Standards)
Target: Trace impurities (Pb, As, Cd, Hg) for Pharma Compliance.
-
Reagents: HNO3 (65%, Suprapur), HF (40%, Suprapur), H2O2 (30%).
-
Digestion Mix:
-
Weigh 0.2 g of Silicone Oil into a PTFE/PFA vessel.
-
Add 5 mL HNO3 + 1 mL HF + 1 mL H2O2.
-
Note: HF is mandatory to depolymerize the silicone. Without it, metals remain trapped in the gummy residue.
-
-
Microwave Program:
-
Ramp to 200°C over 15 mins.
-
Hold at 200°C for 20 mins.
-
Cool down.[2]
-
-
Neutralization/Complexation:
-
If using a glass sample introduction system, add Boric Acid (
) to complex excess HF. -
Dilute to 50 mL with deionized water.
-
-
Calibration: Use standard aqueous calibration curves matched to the acid concentration (e.g., 10% HNO3).
Part 4: Self-Validating Workflow & Logic
The following diagrams illustrate the decision logic and the validation loop required to ensure data integrity.
Diagram 1: Selection Decision Tree
Caption: Decision matrix for selecting the appropriate standardization method based on sensitivity requirements and regulatory needs.
Diagram 2: The Self-Validating Analytical Loop
Caption: A closed-loop validation system. Every analysis should include a spiked sample to verify that the chosen standard and prep method are valid for the specific silicone matrix.
References
-
Agilent Technologies. (2019).[3] Multi-element Analysis of Used Lubricant Oils by ICP-OES (ASTM D5185). Retrieved from [Link]
-
Liang, M., et al. (2025).[4] Determination of Platinum in Polysiloxanes by Direct Organic Introduction-Inductively Coupled Plasma Optical Emission Spectrometry. Silicon, 17, 1707–1715. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
